3-Bromo-2-(trifluoromethyl)isonicotinic acid
Overview
Description
3-Bromo-2-(trifluoromethyl)isonicotinic acid, also known as 3-bromo-2-TFMA, is a novel compound that has recently been studied for its potential use in scientific research. It is a derivative of isonicotinic acid, a naturally occurring compound that is found in some plant species. 3-bromo-2-TFMA is a unique compound due to its ability to bind to proteins and other molecules, making it an attractive choice for researchers. This compound has been studied for its potential use in drug discovery, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Organic Synthesis
- Trifluoromethylation and Isocoumarin Synthesis : A 2020 study by Zhou et al. utilized 3-Bromo-1,1,1-trifluoroacetone, an indirect trifluoromethylation reagent, to construct the 3-trifluoromethyl isocoumarin skeleton, which is crucial in bioactive compounds. This process involved an iridium-catalyzed C-H alkylation and an intermolecular cyclization reaction (Zhou et al., 2020).
Medicinal Chemistry
- Antimicrobial Activity : Porwal, Jayashree, and Attimarad (2009) synthesized 3-coumarinoyl pyridinium and quinolinium bromides, starting from 3-Bromo acetyl coumarins. These compounds showed significant antibacterial activity, highlighting their potential in antimicrobial research (Porwal et al., 2009).
Radiopharmaceuticals
- Tritium Labelling in Serotonin Receptor Ligands : Masjedizadeh and Parnes (1996) reported the synthesis of tritium-labelled (R) and (S)-3-aminoquinuclidine, using isonicotinic acid as a starting material. This study is significant in the context of developing serotonin receptor ligands (Masjedizadeh & Parnes, 1996).
Materials Science
- Luminescent Hybrid Materials : Wang and Yan (2006) focused on synthesizing modified 2-hydroxynicotinic acid for creating luminescent hybrid materials. The study demonstrated how the triplet energy of modified 2-hydroxynicotinic acid could initiate an antenna effect in these materials (Wang & Yan, 2006).
Photocatalysis
- Degradation of Methylene Blue : Zulys, Adawiah, and Nasruddin (2022) used isonicotinic acid in metal-organic frameworks (MOFs) for methylene blue photodegradation. Their research revealed the high efficiency of these MOFs in removing methylene blue from solutions (Zulys et al., 2022).
Mechanism of Action
Target of Action
3-Bromo-2-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with the palladium catalyst in a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound, being a boron reagent, donates its organic group to the palladium catalyst .
Biochemical Pathways
The SM coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound, as a boron reagent, plays a crucial role in these pathways by facilitating the transmetalation process .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of many organic compounds .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-(trifluoromethyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For example, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The bromine and trifluoromethyl groups contribute to the compound’s ability to form stable complexes with enzymes, thereby modulating their catalytic activity. Additionally, this compound can bind to proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Moreover, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell. These changes can have downstream effects on cellular metabolism, influencing the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a specific dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic effects, such as organ damage or systemic toxicity, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and distribution within the cell. These interactions can affect the compound’s bioavailability and biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects. The localization of this compound can impact its activity and function, as different cellular compartments provide distinct microenvironments that can modulate the compound’s interactions with biomolecules .
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPUOEWGAHUJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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